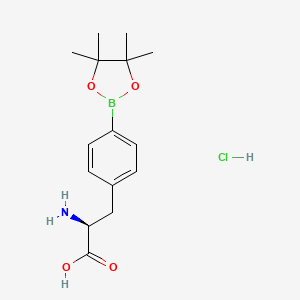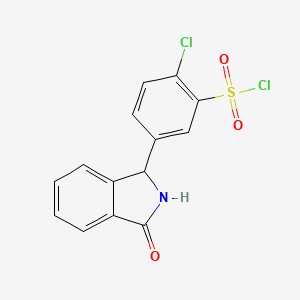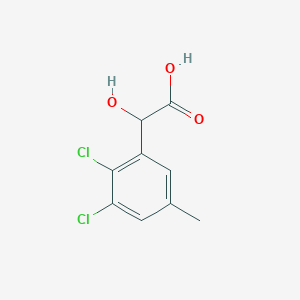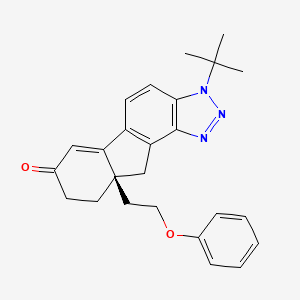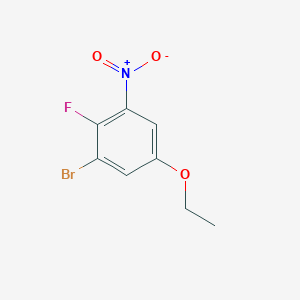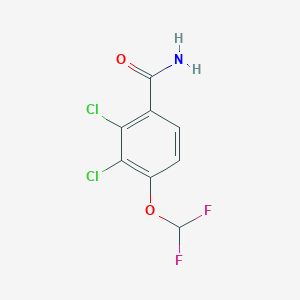![molecular formula C13H16ClN B1459834 3-Phenyl-8-azabicyclo[3.2.1]oct-2-ene hydrochloride CAS No. 36769-06-9](/img/structure/B1459834.png)
3-Phenyl-8-azabicyclo[3.2.1]oct-2-ene hydrochloride
Vue d'ensemble
Description
3-Phenyl-8-azabicyclo[321]oct-2-ene hydrochloride is a chemical compound with the molecular formula C13H16ClN It is a heterocyclic compound that features a bicyclic structure with a phenyl group attached
Mécanisme D'action
Target of Action
The primary target of 3-Phenyl-8-azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold, which is a central part of this compound, is a core structure in the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
Tropane alkaloids are known to interact with various receptors and enzymes, leading to changes in cellular function .
Biochemical Pathways
The specific biochemical pathways affected by 3-Phenyl-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways, leading to a wide array of biological activities .
Result of Action
The specific molecular and cellular effects of 3-Phenyl-8-azabicyclo[32Given its structural similarity to tropane alkaloids, it may have similar effects, which include a wide array of biological activities .
Analyse Biochimique
Biochemical Properties
3-Phenyl-8-azabicyclo[3.2.1]oct-2-ene hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of monoamine neurotransmitter re-uptake . This compound interacts with various enzymes and proteins, including monoamine oxidase and acetylcholinesterase, which are crucial in neurotransmitter metabolism . The nature of these interactions involves binding to the active sites of these enzymes, thereby inhibiting their activity and leading to increased levels of neurotransmitters in the synaptic cleft .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . This compound has been shown to affect the dopaminergic and cholinergic systems, leading to alterations in neurotransmitter release and receptor sensitivity . Additionally, it can impact gene expression by modulating transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules . It acts as an inhibitor of monoamine oxidase and acetylcholinesterase, leading to increased levels of neurotransmitters such as dopamine and acetylcholine . This inhibition occurs through the binding of the compound to the active sites of these enzymes, preventing the breakdown of neurotransmitters . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . The compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in neurotransmitter levels and receptor sensitivity . These effects are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound can enhance neurotransmitter levels and improve cognitive function . At high doses, it can lead to toxic effects, including neurotoxicity and alterations in behavior . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effects without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes such as monoamine oxidase and acetylcholinesterase, which are involved in the metabolism of neurotransmitters . The compound can affect metabolic flux and metabolite levels by inhibiting these enzymes, leading to increased levels of neurotransmitters in the brain .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins . The compound can be transported across cell membranes through active transport mechanisms and can bind to specific proteins that facilitate its distribution within the body . This localization and accumulation can affect its efficacy and duration of action .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization can influence its interactions with enzymes and other biomolecules, thereby affecting its overall efficacy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-8-azabicyclo[3.2.1]oct-2-ene hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric cycloaddition of cyclic azomethine ylides using a dual catalytic system . This process allows for the formation of the desired bicyclic structure with high diastereo- and enantioselectivity.
Industrial Production Methods
Industrial production methods for this compound are less commonly documented, but they generally follow similar principles to laboratory synthesis, with a focus on scalability and cost-effectiveness. The use of continuous flow reactors and optimization of reaction conditions are common strategies to enhance yield and purity in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-8-azabicyclo[3.2.1]oct-2-ene hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while reduction could produce amines or hydrocarbons. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Applications De Recherche Scientifique
3-Phenyl-8-azabicyclo[3.2.1]oct-2-ene hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving heterocyclic compounds.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Comparaison Avec Des Composés Similaires
Similar Compounds
8-azabicyclo[3.2.1]octane: Shares the bicyclic structure but lacks the phenyl group.
Tropane alkaloids: Naturally occurring compounds with similar bicyclic structures and biological activities.
Uniqueness
3-Phenyl-8-azabicyclo[3.2.1]oct-2-ene hydrochloride is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can enhance its utility in specific applications .
Propriétés
IUPAC Name |
3-phenyl-8-azabicyclo[3.2.1]oct-2-ene;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N.ClH/c1-2-4-10(5-3-1)11-8-12-6-7-13(9-11)14-12;/h1-5,8,12-14H,6-7,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGUPDAZDDSXHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=C(CC1N2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


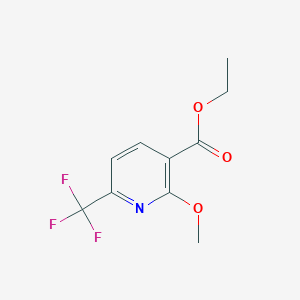
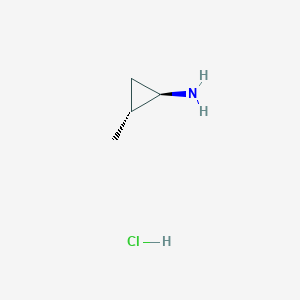
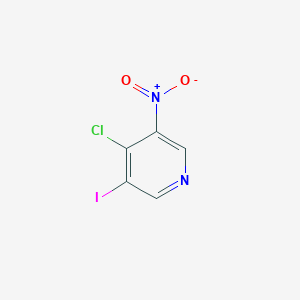
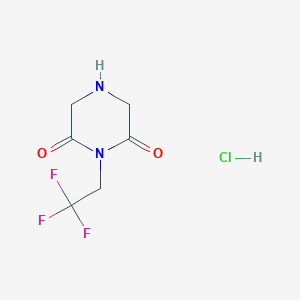
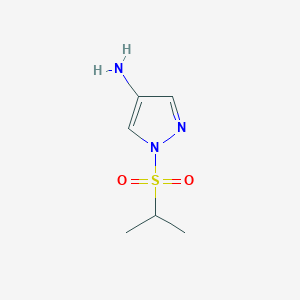
![5-Methylspiro[2.3]hexane-5-carboxylic acid](/img/structure/B1459760.png)

